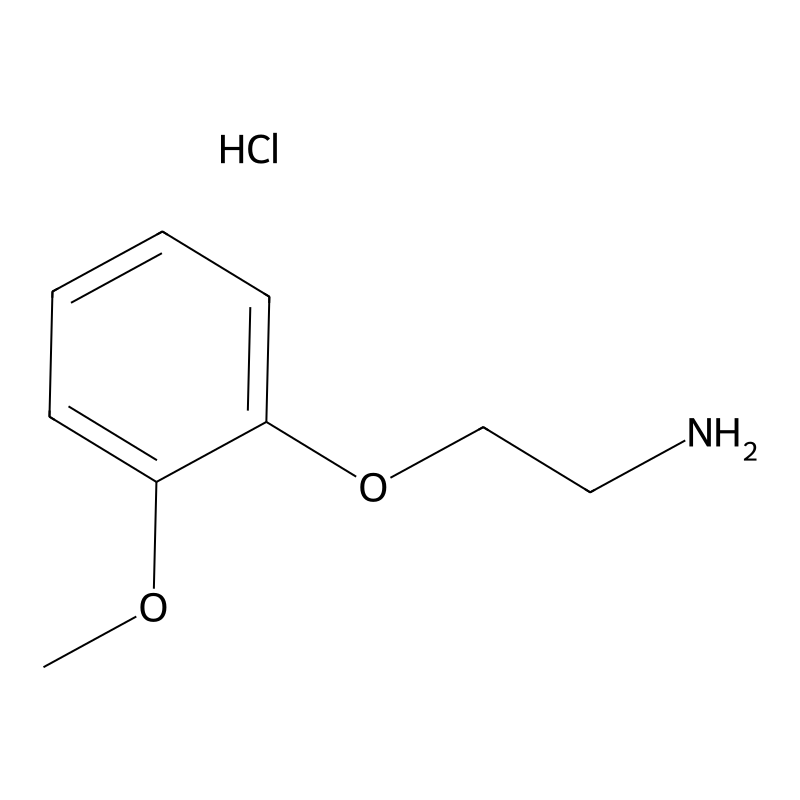

2-(2-methoxyphenoxy)ethanamine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(2-Methoxyphenoxy)ethanamine Hydrochloride, also known as N-(2-Hydroxyethyl)-2-methoxyaniline Hydrochloride, is a synthetic molecule studied in scientific research for its potential applications. Researchers have described various methods for its synthesis, including reductive amination and nucleophilic substitution reactions. PubChem, National Institutes of Health:

Potential Biological Activities:

Studies have explored the potential biological activities of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride. Some research suggests it may possess:

- Antioxidant properties: Studies have investigated its potential free radical scavenging activity, which could be relevant to understanding its antioxidant properties. Bioorganic & Medicinal Chemistry Letters, ScienceDirect:

- Enzyme inhibition: Research has explored its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online:

2-(2-Methoxyphenoxy)ethanamine Hydrochloride is a chemical compound with the molecular formula CHNO·HCl and a molecular weight of approximately 203.67 g/mol. It appears as a white to almost white crystalline powder and is known for its amine-like odor. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably in the preparation of Carvedilol, a medication used for treating hypertension and heart failure .

The synthesis of 2-(2-methoxyphenoxy)ethanamine Hydrochloride can be achieved through several methods:

- Nucleophilic Substitution:

- Base-Catalyzed Reactions:

- Reflux Methods:

The primary application of 2-(2-methoxyphenoxy)ethanamine Hydrochloride lies in pharmaceutical synthesis, particularly in creating beta-blockers like Carvedilol. Its unique structure allows it to act as a versatile building block in medicinal chemistry for developing various therapeutic agents targeting cardiovascular conditions . Additionally, it may have potential uses in organic synthesis due to its reactive amine group.

Interaction studies involving 2-(2-methoxyphenoxy)ethanamine Hydrochloride are essential for understanding its pharmacokinetics and pharmacodynamics when used as an intermediate in drug formulations. While specific interaction studies on this compound are sparse, research on Carvedilol indicates that it interacts with beta-adrenergic receptors and has implications for drug-drug interactions when co-administered with other cardiovascular medications .

Several compounds share structural similarities with 2-(2-methoxyphenoxy)ethanamine Hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carvedilol | CHNO | Non-selective beta-blocker; used in hypertension |

| Propranolol | CHNO | Non-selective beta-blocker; treats anxiety |

| Atenolol | CHNO | Selective beta-1 blocker; used for hypertension |

| Bisoprolol | CHNO | Selective beta-1 blocker; treats heart failure |

Uniqueness: The unique methoxy group in 2-(2-methoxyphenoxy)ethanamine Hydrochloride enhances its reactivity compared to other compounds listed, making it particularly useful as an intermediate in pharmaceutical synthesis rather than as a standalone therapeutic agent.

2-(2-methoxyphenoxy)ethanamine hydrochloride (CAS: 64464-07-9) is an organic compound with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. The parent compound, 2-(2-methoxyphenoxy)ethanamine (CAS: 1836-62-0), has the molecular formula C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol.

Structural Features

The compound features a methoxyphenoxy moiety attached to an ethylamine group, with the amine portion protonated and stabilized as a hydrochloride salt. The methoxy group at the ortho position of the phenyl ring contributes to its specific reactivity patterns and applications in pharmaceutical synthesis.

Physical and Chemical Properties

Stability Considerations

2-(2-methoxyphenoxy)ethanamine hydrochloride is hygroscopic and air-sensitive, requiring storage under inert gas conditions. For long-term stability, the compound should be kept in tightly sealed containers in a cool, dry environment.

HPLC-MS/MS has emerged as the gold standard for quantifying trace-level impurities in 2-(2-methoxyphenoxy)ethanamine hydrochloride due to its superior sensitivity and selectivity. A validated reverse-phase HPLC method using a Newcrom R1 column (4.6 × 150 mm, 5 μm) achieves baseline separation of the parent compound and its impurities under isocratic conditions with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1 v/v/v) at a flow rate of 1.0 mL/min [1] [2]. For MS-compatible applications, phosphoric acid is replaced with 0.1% formic acid, enhancing ionization efficiency in positive electrospray ionization (ESI+) mode [1].

Key Method Parameters for Trace Analysis:

| Parameter | Specification |

|---|---|

| Column Temperature | 40°C |

| Detection Wavelength | 240 nm (UV) |

| MS Transition (m/z) | 168.1 → 121.1 (quantitative ion) |

| Limit of Quantitation | 0.05 μg/mL (signal-to-noise ratio > 10:1) |

Hyphenated LC-MS/MS systems enable simultaneous quantification of multiple degradants, such as N-methylated byproducts (e.g., 2-(2-methoxyphenoxy)-N-methylethanamine) and oxidative impurities, at concentrations as low as 0.001% relative to the active pharmaceutical ingredient (API) .

Chemometric Approaches for Peak Purity Assessment

Peak purity assessment is critical for distinguishing co-eluting impurities from the main analyte. Photodiode array (PDA) detectors measure spectral homogeneity across chromatographic peaks by comparing UV absorption ratios at multiple wavelengths (e.g., 210 nm, 240 nm, 280 nm) [6]. Modern software calculates purity metrics such as:

- Purity Angle (θ): Angular difference between sample and reference spectra (θ < 1.0 indicates purity).

- Purity Threshold (T): Maximum acceptable angle for pure peaks [6].

For 2-(2-methoxyphenoxy)ethanamine hydrochloride, spectral deconvolution algorithms differentiate its peak from co-eluting impurities like 2-(3-methoxyphenoxy)ethanamine, which exhibits a 12 nm bathochromic shift in λmax [6]. However, PDA-based purity scores alone are insufficient for low-abundance impurities (<0.1%), necessitating orthogonal confirmation via LC-MS or charged aerosol detection (CAD) [6].

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies under ICH-prescribed conditions reveal the intrinsic stability of 2-(2-methoxyphenoxy)ethanamine hydrochloride:

Stress Conditions and Degradation Pathways:

| Condition | Degradation Products Identified | Degradation Pathway |

|---|---|---|

| Acidic (1M HCl, 80°C) | <5% degradation after 24 hours | Ether bond hydrolysis inhibited |

| Alkaline (1M NaOH, 80°C) | 12% degradation (N-dealkylation product) | Nucleophilic substitution |

| Oxidative (3% H2O2) | 18% degradation (phenolic oxidation products) | Radical-mediated oxidation |

| Photolytic (1.2 million lux-hours) | <3% degradation | UV-resistant structure |

Stability-indicating methods must resolve all degradants while maintaining mass balance (95–105%) between parent compound loss and impurity formation [4]. A gradient HPLC method using an Inertsil ODS 3V column (150 × 4.6 mm, 5 μm) with trifluoroacetic acid-acetonitrile-water mobile phases achieves this by exploiting differences in hydrophobicity between the API and its polar oxidative byproducts [4].

Method Validation Per International Council for Harmonisation (ICH) Q2(R1) Guidelines

Validation of impurity profiling methods for 2-(2-methoxyphenoxy)ethanamine hydrochloride adheres to ICH Q2(R1) requirements:

Validation Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Specificity | Resolution ≥2.0 between adjacent peaks | 2.3 (API vs. primary impurity) |

| Accuracy (Spike Recovery) | 98–102% for known impurities | 99.4% ± 1.2 (n=9) |

| Precision (RSD) | ≤5% for intermediate precision | 3.8% (inter-day, n=6) |

| Linearity | R² ≥0.998 over 50–150% specification range | 0.9992 (0.05–10 μg/mL) |

| Quantitation Limit | S/N ≥10 for lowest impurity | 0.03 μg/mL (S/N=12) |

The method demonstrates robustness against ±0.1 pH variations in mobile phase and ±10% acetonitrile composition changes, ensuring reliable performance across laboratories [5] [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant